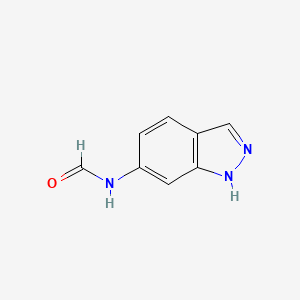

N-(1H-Indazol-6-YL)formamide

Description

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

N-(1H-indazol-6-yl)formamide |

InChI |

InChI=1S/C8H7N3O/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-5H,(H,9,12)(H,10,11) |

InChI Key |

GZLFEEBQSFMGLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC=O)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for N-(1H-Indazol-6-YL)formamide

The synthesis of N-(1H-Indazol-6-YL)formamide is intrinsically linked to the construction of the core indazole ring system. Various methods have been developed for the synthesis of 1H-indazoles, which serve as the foundational structure.

Precursor Synthesis and Functional Group Transformations

The journey to N-(1H-Indazol-6-YL)formamide often begins with the synthesis of appropriately substituted precursors. A common strategy involves the formation of the indazole ring from ortho-substituted anilines or related compounds. For instance, the synthesis of 1H-indazoles can be achieved from aminohydrazones through an intramolecular palladium-catalyzed C-H amination reaction. nih.gov Another approach involves the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles via direct aryl C-H amination. nih.gov

A key precursor for the title compound is 6-amino-1H-indazole. The formylation of this amino group is a critical functional group transformation. This can be achieved using various formylating agents. For example, N-formylation of amines can be carried out using formamide (B127407) itself. researchgate.net Glyoxylic acid in the presence of K2S2O8 has also been reported as a formyl source for both C- and N-formylation under neutral and mild conditions. researchgate.net

Key Reaction Conditions and Catalytic Systems

The synthesis of the indazole core often relies on specific catalytic systems and reaction conditions. Copper-based catalysts are frequently employed. For example, Cu(OAc)2 has been used to mediate N-N bond formation in the synthesis of 1H-indazoles from ketimines, using oxygen as the sole oxidant. nih.gov Another copper-catalyzed method involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. organic-chemistry.org

Silver(I) has also been utilized as a mediator for intramolecular oxidative C-H amination to construct 1H-indazoles. acs.orgnih.gov This method has proven effective for synthesizing a variety of 3-substituted indazoles. acs.org The reaction conditions for this silver(I)-mediated process typically involve heating a mixture of the arylhydrazone precursor, AgNTf2, and Cu(OAc)2 in a solvent like 1,2-dichloroethane. nih.gov

Strategies for Derivatization at the Indazole Core

The therapeutic potential of indazole-based compounds can be fine-tuned by introducing various substituents onto the indazole core.

Substitutions at the 5- and 6-Positions of the Indazole Ring

The 5- and 6-positions of the indazole ring are common sites for substitution to modulate biological activity. For instance, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions have been synthesized and shown to have significant inhibitory activities. nih.gov Structure-activity relationship (SAR) studies have revealed that aryl groups at the C3 and C6 positions of the indazole core are crucial for these activities. nih.gov

Modifications of the Formamide Linker

The formamide linker in N-(1H-Indazol-6-YL)formamide can also be modified to explore its impact on the compound's properties. This can involve replacing the formyl group with other acyl groups or alkylating the amide nitrogen. The synthesis of 1H-indazole-3-carboxamide derivatives, for example, has been achieved by coupling 1H-indazole-3-carboxylic acid with various substituted amines. researchgate.netnih.gov This highlights the potential for creating a diverse library of compounds by modifying the amide portion of the molecule.

Advanced Synthetic Techniques in Indazole Chemistry

The field of indazole synthesis is continually evolving, with new and more efficient methods being developed. Advanced techniques often focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net

Recent advancements include the use of photoredox catalysis in combination with copper catalysis for the alkylation of indazoles. organic-chemistry.org Another innovative approach is the electrochemical N1-acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride. organic-chemistry.org These modern methods offer milder reaction conditions and broader functional group tolerance, expanding the toolkit available to medicinal chemists working with indazole scaffolds.

Data Tables

Table 1: Examples of Catalytic Systems in Indazole Synthesis

| Catalyst/Mediator | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium | Intramolecular C-H Amination | Aminohydrazones | 1H-Indazoles | nih.gov |

| Iodine/KI/NaOAc | Direct Aryl C-H Amination | Diaryl/tert-butyl aryl ketone hydrazones | 1H-Indazoles | nih.gov |

| Cu(OAc)2 | N-N Bond Formation | Ketimines | 1H-Indazoles | nih.gov |

| Ag(I) | Intramolecular Oxidative C-H Amination | Arylhydrazones | 1H-Indazoles | acs.orgnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| N-(1H-Indazol-6-YL)formamide | |

| 6-amino-1H-indazole | |

| 1H-indazole-3-carboxylic acid |

Suzuki-Miyaura Coupling in Indazole Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of the indazole core and its derivatives. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a highly efficient and versatile method for creating the bicyclic indazole structure or for functionalizing it. rsc.orgrsc.org Researchers have successfully employed this method to synthesize a wide array of indazole-based compounds, demonstrating its broad applicability. nih.govthieme-connect.com

The reaction typically involves a substituted bromoindazole or iodoindazole which is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and purity of the resulting indazole derivative. rsc.org For instance, catalysts like Pd(dppf)Cl₂ and Pd(OAc)₂ with suitable phosphine (B1218219) ligands (e.g., S-Phos, P(t-Bu)₃·HBF₄) have proven effective. nih.govthieme-connect.comnih.gov

| Indazole Precursor | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Good | rsc.org |

| 3-Iodo-N-Boc-5-methoxyindazole | Aryl boronic acids | Not specified | Not specified | Not specified | Not specified | nih.gov |

| 2-formylphenylboronic acids | 3-bromopyrazole-4-carbaldehyde | Pd(OAc)₂ / S-Phos | Not specified | Not specified | Excellent | thieme-connect.com |

This methodology provides a flexible route to differentially substituted indazoles, allowing for the introduction of various aryl and heteroaryl groups at specific positions on the indazole ring system. rsc.orgnih.gov

Amide Coupling Reactions for Indazole Conjugates

The synthesis of N-(1H-Indazol-6-YL)formamide from its precursor, 6-aminoindazole (also known as 1H-indazol-6-amine), is achieved through an amide coupling reaction. ontosight.ai This class of reactions is fundamental in medicinal chemistry for linking carboxylic acids (or their derivatives) with amines to form stable amide bonds. growingscience.com

In the specific case of N-(1H-Indazol-6-YL)formamide, the amine is 6-aminoindazole, and the acyl source is formic acid or an activated derivative. More broadly, for creating diverse indazole conjugates, various carboxylic acids can be coupled with 6-aminoindazole. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. growingscience.com Common coupling agents include carbodiimides like DCC and EDC, or uronium-based reagents such as HATU. growingscience.comnih.gov The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often required. growingscience.com

Research has shown that amide couplings involving heteroarylamines like 6-aminoindazole can proceed with high efficiency, sometimes achieving complete conversion to the desired amide product. nih.gov The reaction conditions, including the choice of coupling agent, base, and solvent, are optimized to ensure high yields and minimize side reactions. growingscience.com

| Amine Substrate | Acid Substrate | Coupling Agent/Catalyst | Base (if applicable) | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 6-aminoindazole | Various acids | HATU | 2,6-lutidine | Aqueous with surfactant (TPGS) | 100% conversion reported | nih.gov |

| General Amines | General Carboxylic Acids | HATU | DIPEA | Not specified | Efficient for diverse substrates | growingscience.com |

| 6-aminoindazole derivatives | Acetic anhydride | Not specified (Basic conditions) | Not specified | Not specified | Formation of acetamide (B32628) derivatives | nih.gov |

Analytical Characterization of Novel Indazole Derivatives in Research

The confirmation of the structure and purity of newly synthesized indazole derivatives like N-(1H-Indazol-6-YL)formamide is a critical step in the research process. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for elucidating the precise structure of indazole derivatives. nih.gov ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. rsc.orgnih.gov Chemical shifts (δ) and coupling constants (J) help to confirm the connectivity of atoms and the substitution pattern on the indazole ring. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. derpharmachemica.com For N-(1H-Indazol-6-YL)formamide, key absorbances would include N-H stretching from the indazole ring and the amide group, and a strong C=O (carbonyl) stretch characteristic of the amide. derpharmachemica.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. nih.gov

| Technique | Information Obtained | Typical Application/Observation | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, connectivity | Signals in the aromatic region for indazole ring protons; amide N-H and formyl C-H signals. | nih.govderpharmachemica.com |

| ¹³C NMR | Carbon skeleton | Distinct signals for each carbon in the indazole ring and the formamide group. | rsc.orgnih.gov |

| IR | Functional groups | N-H stretching (amine/amide), C=O stretching (amide). | derpharmachemica.com |

| HRMS (ESI) | Exact mass and molecular formula | Provides [M+H]⁺ or [M-H]⁻ ion peak corresponding to the precise molecular weight. | rsc.orgnih.gov |

Chromatographic Purity Assessment (e.g., TLC)

Chromatographic techniques are essential for monitoring the progress of a reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.gov It is also used during purification to identify fractions containing the desired compound. nih.gov The spots are typically visualized under a UV lamp. nih.gov

Column Chromatography : This technique is widely used for the purification of the synthesized indazole derivatives. The crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system is used to separate the desired compound from impurities and unreacted starting materials. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) : For a quantitative assessment of purity, HPLC is often employed. This method can determine the purity of a target compound with high accuracy, often requiring it to be >95% for further studies. nih.gov

Pharmacological and Biological Research Investigations Preclinical Focus

Exploration of Molecular Targets and Enzyme Inhibition Mechanisms

The foundational 1H-indazole structure, which is the core of N-(1H-Indazol-6-YL)formamide, has been identified as a "privileged scaffold" in medicinal chemistry. This designation indicates its recurring presence in biologically active compounds, particularly as an inhibitor of various protein kinases and enzymes. The indazole moiety's ability to form crucial hydrogen bonds within the ATP-binding sites of these targets is a key aspect of its inhibitory potential. chim.itnih.gov

Kinase Inhibition Profiles

The 1H-indazole scaffold has been extensively investigated as a core component in the development of kinase inhibitors. Derivatives have shown activity against a wide range of protein kinases, including tyrosine kinases and serine/threonine kinases. nih.gov

Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibition Studies

Publicly available preclinical research data focusing specifically on the inhibitory action of N-(1H-Indazol-6-YL)formamide or its core indazole scaffold against Extracellular Signal-Regulated Kinase 5 (ERK5) is not prominent in the reviewed scientific literature. While the indazole scaffold is a known inhibitor of many kinases, specific studies detailing its interaction with ERK5 are limited.

Rho-associated Protein Kinase 2 (ROCK2) Inhibition Research

The indazole scaffold has been identified in compounds that act as potent inhibitors of Rho-associated protein kinase (ROCK). uj.edu.pl Research has explored indazole derivatives for their potential to inhibit both ROCK1 and ROCK2 isoforms. This line of investigation is relevant as ROCK inhibitors have been studied for various therapeutic applications. For instance, the ROCK2-specific inhibitor KD025 has been shown to suppress adipocyte differentiation in preclinical models. researchgate.net While direct inhibitory data for N-(1H-Indazol-6-YL)formamide is not specified, the broader class of indazole-containing molecules is recognized for its activity on this target. uj.edu.pl

Spleen Tyrosine Kinase (SYK) Inhibition Investigations

The 1H-indazole scaffold is a recognized pharmacophore in the development of Spleen Tyrosine Kinase (SYK) inhibitors, a target for various allergic and autoimmune disorders. nih.govresearchgate.net Structure-based virtual screening has successfully identified novel indazole-based inhibitors of SYK. researchgate.net Subsequent investigation into the structure-activity relationship of these indazole derivatives has led to the development of compounds with significant inhibitory potency. nih.gov

One study highlighted a lead compound from a pyrazolopyridine series, derived from an initial indazole scaffold, which demonstrated notable SYK inhibition. nih.gov

| Compound ID | Target | IC50 (µM) |

| Compound 18c | SYK | 1.2 |

This table presents the inhibitory concentration (IC50) of a lead compound derived from an indazole scaffold against Spleen Tyrosine Kinase (SYK). Data sourced from nih.gov.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The indazole nucleus is a well-established and crucial pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases, which are validated targets in oncology. nih.govnih.gov Fragment-led and structure-based drug design have utilized the indazole scaffold to create potent inhibitors of the FGFR family, including FGFR1, FGFR2, and FGFR3. nih.govnih.govacs.org

In one study, a library of indazole-containing fragments was synthesized and evaluated, demonstrating inhibitory concentrations against FGFR1-3 ranging from 0.8 to 90 µM. nih.govacs.org The research confirmed that indazole-based fragments were significantly more active than their indole (B1671886) counterparts. acs.org Further optimization of an indazole-based hit compound led to a derivative with nanomolar potency against FGFR1. researchgate.net

| Compound ID | Target | IC50 (µM) |

| Indazole Derivative 22 | FGFR1 | 2.0 |

| Indazole Derivative 22 | FGFR2 | 0.8 |

| Indazole Derivative 22 | FGFR3 | 4.5 |

| Optimized Indazole 7r | FGFR1 | 0.0029 |

This table showcases the inhibitory concentrations (IC50) of various indazole-based compounds against different FGFR isoforms. Data sourced from nih.govresearchgate.net.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assays

The 1H-indazole structure has been discovered as a novel and potent key pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a significant target in cancer immunotherapy. nih.gov The indazole scaffold is believed to interact effectively with the ferrous ion of the heme group and key residues within the enzyme's active site. nih.govacs.org

Structure-activity relationship (SAR) studies on a series of 1H-indazole derivatives have shown that substitutions at the 4- and 6-positions of the indazole ring significantly influence inhibitory activity. nih.gov These investigations have led to the identification of derivatives with sub-micromolar potency. Further studies have produced 4,6-substituted-1H-indazole derivatives capable of dual inhibition of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.gov

| Compound ID | Target | IC50 (µM) |

| Compound 2g | IDO1 | 5.3 |

| Compound 35 | IDO1 | 0.74 |

| Compound 35 | TDO | 2.93 |

This table presents the inhibitory concentrations (IC50) for representative 1H-indazole derivatives against the enzymes IDO1 and TDO. Data sourced from nih.govnih.gov.

Preclinical Research Investigations into N-(1H-Indazol-6-YL)formamide Remain Undisclosed

Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific preclinical data for the chemical compound N-(1H-Indazol-6-YL)formamide. Despite targeted inquiries into its pharmacological and biological activities, no research findings were identified that would allow for a detailed analysis as per the requested scope.

There is currently no publicly accessible information regarding the pharmacological profile of N-(1H-Indazol-6-YL)formamide.

Broader Kinome Profiling and Off-Target Analysis

No studies detailing broader kinome profiling or off-target analysis for N-(1H-Indazol-6-YL)formamide are available in the public domain. Consequently, its selectivity and potential interactions with other kinases remain uncharacterized.

Bromodomain and Extraterminal Domain (BET) Protein Inhibition

Information regarding the inhibitory activity of N-(1H-Indazol-6-YL)formamide against Bromodomain and Extraterminal Domain (BET) proteins is not present in the available literature.

Angiogenesis Modulation and Vascular Endothelial Growth Factor Receptor (VEGFR) Pathways

There are no published research findings on the effects of N-(1H-Indazol-6-YL)formamide on angiogenesis or its interaction with Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Cellular and In Vitro Efficacy Studies

Specific data on the in vitro efficacy of N-(1H-Indazol-6-YL)formamide in cancer cell lines is not available.

Antiproliferative Activity in Cancer Cell Lines

Detailed investigations into the antiproliferative effects of N-(1H-Indazol-6-YL)formamide have not been reported.

Prostate Cancer (PC-3) Cell Line Studies

No data regarding the antiproliferative activity, such as IC50 values, of N-(1H-Indazol-6-YL)formamide in the PC-3 prostate cancer cell line has been found in public sources.

Breast Cancer (MCF-7) Cell Line Investigations

Similarly, there is no available research documenting the antiproliferative effects of N-(1H-Indazol-6-YL)formamide on the MCF-7 breast cancer cell line.

Cellular and In Vitro Efficacy Studies

Antiproliferative Activity in Cancer Cell Lines

Hepatoma (HepG-2) and Gastric Cancer (MGC-803) Cell Line Assays

While direct studies on N-(1H-Indazol-6-YL)formamide in HepG-2 and MGC-803 cell lines are not extensively documented in the provided search results, research into structurally related indazole derivatives provides insights into their potential anticancer activities. For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been synthesized and evaluated for their inhibitory effects. nih.govrsc.org It is important to note that the MGC-803 cell line has been identified as a somatic hybrid with HeLa cells, which may impact the interpretation of results using this line as a model for gastric cancer. nih.gov

Mechanisms of Cell Growth Inhibition

Derivatives of N-(1H-indazol-6-yl) have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitosis. nih.govrsc.org Overexpression of PLK4 is linked to the development and progression of several cancers. rsc.orgresearchgate.net The mechanism of action for these inhibitors involves the induction of apoptosis and the regulation of G2/M centrosome replication, leading to cell cycle arrest. nih.gov For example, the compound K22, a derivative of N-(1H-indazol-6-yl)benzenesulfonamide, was shown to inhibit PLK4, induce apoptosis, and cause G2/M arrest in MCF-7 breast cancer cells. nih.gov

Immunomodulatory Effects in Cellular Models

The immunomodulatory effects of N-(1H-Indazol-6-YL)formamide have not been the primary focus of the available research. However, related indazole compounds have been studied for their effects on various cellular signaling pathways, some of which are relevant to immune responses. For instance, 2,4-dianilino pyrimidines with indazole moieties have been investigated as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. researchgate.net This suggests that the indazole scaffold can be incorporated into molecules with immunomodulatory potential.

Structure-Activity Relationship (SAR) Studies and Compound Optimization

SAR studies are crucial for the development of potent and selective drug candidates. For N-(1H-indazol-6-yl) derivatives, these studies have been instrumental in optimizing their anticancer properties. nih.govrsc.orgnih.gov

Identification of Key Pharmacophores and Structural Determinants for Activity

The N-(1H-indazol-6-yl)benzenesulfonamide core structure has been identified as a key pharmacophore for PLK4 inhibition. nih.govrsc.org SAR studies have revealed that the indazole ring plays a crucial role in the compound's activity. researchgate.netnih.gov For instance, replacing a phenol (B47542) group with an indazole in certain kinase inhibitors led to comparable potency and improved pharmacokinetic properties. researchgate.net The indazole moiety is considered a bioisostere of phenol, capable of forming similar hydrogen bonding patterns. researchgate.net

Impact of Substituent Variations on Inhibitory Potency and Selectivity

The modification of substituents on the core structure has a significant impact on the inhibitory potency and selectivity of these compounds. nih.govresearchgate.netresearchgate.netthebiogrid.org In the development of PLK4 inhibitors, introducing a benzenesulfonamide (B165840) fragment and then varying the substituents on the benzene (B151609) ring led to a significant increase in inhibitory activity. nih.gov For example, starting from a lead compound with an IC50 of 977.6 nM, optimization led to compound K17 with an IC50 of 0.3 nM and ultimately to K22 with an IC50 of 0.1 nM against PLK4. nih.gov These studies demonstrate the power of iterative design and synthesis in drug discovery. nih.govnih.gov

| Compound | Modification | Target | IC50 |

| K01 | Lead compound with benzenesulfonamide fragment | PLK4 | 977.6 nM nih.gov |

| K17 | Introduction of different substituents on the benzene ring | PLK4 | 0.3 nM nih.gov |

| K22 | Further modification of the segment extending into the solvent region | PLK4 | 0.1 nM nih.gov |

Rational Design Principles for Novel Indazole Analogs

The rational design of novel indazole analogs is a cornerstone of modern medicinal chemistry, leveraging a deep understanding of structure-activity relationships (SAR) to create potent and selective therapeutic agents. researchgate.net The indazole core is recognized as a valuable template for developing kinase inhibitors and other targeted therapies. researchgate.net Design strategies are often guided by the goal of optimizing interactions with specific biological targets, improving pharmacokinetic properties, and minimizing off-target effects.

A key principle in the design of indazole analogs is the strategic modification of different positions on the indazole scaffold. For instance, in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR), researchers have focused on introducing substituents at the C4 position of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole fragment to explore new binding pockets within the ATP site of the enzyme. researchgate.net Similarly, SAR studies on indazole derivatives as IDO1 inhibitors have shown that substituents at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov

Structure-guided and knowledge-based design approaches have proven highly effective. nih.gov By analyzing the binding mode of lead compounds, chemists can design new analogs with enhanced potency and selectivity. For example, a series of 1H-indazole amide derivatives were developed as extracellular signal-regulated kinase (ERK1/2) inhibitors based on a lead compound, leading to molecules with significantly improved enzymatic and cellular activity. nih.gov Another study utilized structure-guided design to create 1H-indazole derivatives that showed strong potency against epidermal growth factor receptor (EGFR) and its mutants. nih.gov

Fragment-led de novo design represents another powerful strategy, as demonstrated in the discovery of 1H-indazole-based inhibitors for FGFR kinases. nih.gov This approach involves identifying small molecular fragments that bind to the target and then elaborating or combining them to create more potent lead compounds. nih.gov

A prevalent and highly successful rational design principle is the use of the indazole moiety as a bioisostere for other chemical groups, particularly phenols and catechols. google.comnih.gov Bioisosteric replacement aims to create a new molecule with similar biological properties but with improved characteristics, such as metabolic stability or pharmacokinetic profiles. cambridgemedchemconsulting.com The indazole ring can serve as a bioisosteric replacement for a catechol moiety, which is often prone to metabolic liabilities. google.com This strategy has been applied to develop agents for cerebrovascular diseases by enhancing the supply of glucose and oxygen to ischemic areas. google.com

In the context of GluN2B-selective NMDA receptor antagonists, the phenol group of prominent modulators is susceptible to rapid glucuronidation. nih.gov Replacing the phenol with an indazole ring was shown to retain high affinity and inhibitory activity while preventing this metabolic conjugation. nih.gov Molecular dynamics simulations confirmed that the indazole analogs maintained the same key molecular interactions within the binding site as their phenolic counterparts. nih.gov This highlights the indazole's ability to mimic the hydrogen bonding and spatial arrangement of the phenol group, making it an effective bioisostere. nih.govcambridgemedchemconsulting.com This principle has also been applied in developing monoamine oxidase B (MAO B) inhibitors, where bioisosteric replacement led to potent and selective compounds with neuroprotective properties. nih.gov

The following tables summarize research findings from studies on rationally designed indazole analogs, illustrating the impact of specific structural modifications on biological activity.

Table 1: SAR of 1H-Indazole Derivatives as ERK1/2 Inhibitors

| Compound | Enzymatic Activity (ERK1/2 IC₅₀, nM) | Cellular Activity (HT29 IC₅₀, µM) |

| Lead Compound 115 | - | - |

| Analog 116 | 9.3 ± 3.2 | 0.9 ± 0.1 |

| Analog 117 | 25.8 ± 2.3 | 6.1 ± 1.1 |

| Analog 118 | 11.5 ± 1.5 | 1.8 ± 0.2 |

| Data sourced from a study on 1H-indazole amide derivatives designed from a lead compound. nih.gov |

Table 2: Activity of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives Against FLT3 and its Mutants

| Compound | FLT3 (IC₅₀, nM) | FLT3-ITD (W51) (IC₅₀, nM) | FLT3-TKD (D835Y) (IC₅₀, nM) |

| Compound 8r | 41.6 | 22.8 | 5.64 |

| Data from a study involving the structural optimization of quinazoline derivatives to develop potent FLT3 inhibitors. hanyang.ac.kr |

Table 3: Bioisosteric Replacement in MAO B Inhibitors

| Compound | hMAO B Inhibition (IC₅₀, nM) | Selectivity Index (SI) vs hMAO A |

| Compound 20 (1,2,4-oxadiazole bioisostere) | 52 | > 192 |

| Data from a study using bioisosteric replacement to discover 1H-indazole-bearing MAO B inhibitors. nih.gov |

These examples underscore the power of rational design principles in harnessing the versatile indazole scaffold to develop novel molecules with tailored biological activities. researchgate.net Through systematic exploration of structure-activity relationships and the strategic application of concepts like bioisosterism, researchers continue to unlock the therapeutic potential of indazole analogs. nih.govnih.gov

Preclinical Research Methodologies and Translational Research Concepts

In Vitro Biological Assay Development and Validation

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living environment.

Cell-Based Assays (e.g., MTT, Antiproliferation Assays)

Cell-based assays are crucial for evaluating the effect of a compound on cellular processes. For instance, antiproliferation assays like the MTT assay measure the metabolic activity of cells and are used to assess a compound's ability to inhibit cell growth. There is currently no published data detailing the effects of N-(1H-Indazol-6-YL)formamide in such assays.

Enzyme Activity Assays (e.g., Kinase Inhibition Assays)

Enzyme activity assays are employed to determine if a compound can modulate the activity of a specific enzyme, which is often a key target in disease pathways. Kinase inhibition assays, for example, are prevalent in oncology research. No specific enzymatic activity or kinase inhibition data for N-(1H-Indazol-6-YL)formamide has been reported.

Preclinical Pharmacokinetic (PK) Considerations

Pharmacokinetics involves the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME).

Bioanalytical Methodologies for Compound Quantification (e.g., LC-MS/MS in Animal Plasma)

To study the pharmacokinetics of a compound, sensitive and specific bioanalytical methods are required to measure its concentration in biological fluids like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and powerful technique for this purpose. The development and validation of an LC-MS/MS method for the specific quantification of N-(1H-Indazol-6-YL)formamide in animal plasma have not been described in the available literature.

Metabolic Stability Assessments in Preclinical Models (e.g., Microsomal Stability)

Metabolic stability assays predict how quickly a compound will be metabolized in the body. These are often conducted in vitro using liver microsomes, which contain key drug-metabolizing enzymes. There is no available data on the metabolic stability of N-(1H-Indazol-6-YL)formamide in human or animal liver microsomes.

Oral Bioavailability Assessment in Animal Models

Oral bioavailability is a critical parameter that determines the fraction of an orally administered drug that reaches systemic circulation. This is typically assessed in animal models such as rats or mice. Studies detailing the oral bioavailability of N-(1H-Indazol-6-YL)formamide in any preclinical animal model have not been published.

Preclinical In Vivo Model Applications for Target Validation

In vivo models are crucial for validating the therapeutic potential of new chemical entities and understanding their mechanism of action in a complex biological system.

Tool compounds are essential for the in vivo validation of drug targets. These are potent and selective inhibitors of a specific biological target that can be used to probe the target's function in a living organism. While there is no specific information available on N-(1H-Indazol-6-YL)formamide as a tool compound for Extracellular signal-regulated kinase 5 (ERK5) or Rho-associated coiled-coil containing protein kinase 2 (ROCK2), the general principles of using such tools are well-established.

For a compound to be an effective in vivo tool, it must possess suitable pharmacokinetic properties to achieve adequate exposure at the target site. For instance, research on other kinase inhibitors, such as those for ERK1/2, has led to the development of orally bioavailable compounds that demonstrate tumor growth inhibition in xenograft models. acs.org Similarly, potent and selective inhibitors for ROCK1 and ROCK2 have been developed and profiled in vivo to assess their therapeutic potential. researchgate.net The development of such tool compounds allows researchers to establish a clear link between target engagement and a phenotypic response in an animal model.

Efficacy studies in animal models are a cornerstone of preclinical drug development. These models are designed to mimic human diseases and provide an indication of a compound's potential therapeutic benefit.

Cancer Xenograft Models: In oncology research, human tumor xenografts in immunocompromised mice are a widely used model system. dntb.gov.ua These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissue. While no specific studies utilizing N-(1H-Indazol-6-YL)formamide in xenograft models have been identified, numerous indazole derivatives have been evaluated in such systems. For example, GDC-0941, a potent inhibitor of PI3K, has demonstrated tumor growth inhibition in a U87MG glioblastoma xenograft model. researchgate.net

Inflammatory Models: Various animal models are employed to study inflammation and evaluate the efficacy of anti-inflammatory compounds. The carrageenan-induced paw edema model in rats is a classic example used to assess acute inflammation. nih.gov Studies on indazole and its derivatives have shown their potential to attenuate the inflammatory response in such models, suggesting that their anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals. nih.gov

| Compound Class | Animal Model | Disease Area | Observed Effect |

|---|---|---|---|

| Indazole Derivatives (General) | Carrageenan-induced paw edema | Inflammation | Reduction in paw volume |

| PI3K Inhibitors (e.g., GDC-0941) | Glioblastoma Xenograft | Cancer | Inhibition of tumor growth |

Computational Chemistry and In Silico Approaches

Computational methods are increasingly used in drug discovery to predict the properties of chemical compounds and guide the design of new molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of a ligand and the key interactions that contribute to its affinity. While specific molecular docking studies for N-(1H-Indazol-6-YL)formamide are not available, research on other indazole derivatives has demonstrated the utility of this approach.

For example, docking studies of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with Polo-like kinase 4 (PLK4) have shown that the indazole core can form crucial hydrogen bonds with hinge region amino acid residues. nih.gov Similarly, docking studies of indazole derivatives with the anti-inflammatory target COX-2 have revealed significant binding interactions. researchgate.net These computational insights can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several 3D-QSAR studies have been performed on indazole derivatives to understand the structural features that influence their inhibitory potency against various targets, such as HIF-1α. nih.govtandfonline.com These studies generate steric and electrostatic maps that provide a framework for designing new inhibitors with improved activity. nih.govtandfonline.com For instance, QSAR analysis of indazole estrogens has helped to rationalize the physicochemical properties that determine their selectivity for the β-estrogen receptor. eurekaselect.com

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. nih.govresearchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification.

While specific in silico ADME predictions for N-(1H-Indazol-6-YL)formamide are not publicly documented, various software tools can be used to estimate properties such as lipophilicity, solubility, and potential for metabolism by cytochrome P450 enzymes. frontiersin.orgbrieflands.com For example, a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives reported pharmacokinetic data, including a moderate half-life and good area under the curve, suggesting favorable drug-like properties. rsc.orgnih.gov

| Compound | Parameter | Predicted/Observed Value | Significance |

|---|---|---|---|

| Compound K22 (an N-(1H-indazol-6-yl)benzenesulfonamide derivative) | Half-life (T1/2) | 1.07 ± 0.111 h | Indicates moderate persistence in the body |

| Compound K22 | Area Under the Curve (AUC0-t) | 447 ± 47.6 ng h mL−1 | Reflects overall drug exposure |

| Compound K22 | Human liver microsome stability (T1/2) | 51.0 min | Suggests acceptable metabolic stability |

Future Directions and Emerging Research Avenues

Development of Next-Generation Indazole Scaffolds with Enhanced Target Selectivity

The development of new indazole-based molecules with high selectivity for their biological targets is a primary focus of current research. High selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drugs. Researchers are employing sophisticated strategies to achieve this, including structure-based drug design and detailed structure-activity relationship (SAR) studies. nih.govnih.gov

For instance, modifications to the indazole ring system have led to potent and selective inhibitors of various protein kinases, which are critical targets in oncology. nih.gov Research has identified 1H-indazole derivatives as selective estrogen receptor degraders (SERDs) for breast cancer treatment and others as inhibitors of anaplastic lymphoma kinase (ALK), a key driver in certain cancers. nih.gov By strategically adding different functional groups to the indazole core, scientists can fine-tune the molecule's interaction with the target's binding site. For example, the introduction of a 1H-indazole-3-carboxamide scaffold has been explored to improve selectivity for Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases, including cancer. nih.gov The goal is to create next-generation compounds that not only have enhanced potency but also a greater ability to discriminate between closely related biological targets, thereby reducing potential side effects. nih.gov

Integration of Multi-Targeting Strategies in Indazole Drug Design

Chronic and complex diseases like cancer often involve multiple biological pathways. This complexity has led to a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). dovepress.comresearchgate.net This approach involves designing a single chemical entity that can simultaneously modulate several targets. dovepress.com The indazole scaffold is particularly well-suited for this strategy due to its versatile chemical nature, which allows for the incorporation of different pharmacophores. nih.gov

Researchers have successfully designed indazole derivatives that act as multi-target kinase inhibitors. nih.gov For example, compounds have been developed to simultaneously inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), both important kinases in lung squamous cell carcinoma. nih.gov Another study reported multi-target inhibitors of angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4. nih.gov This polypharmacological approach can offer superior efficacy and a lower likelihood of developing drug resistance compared to monotherapies or combination therapies. dovepress.com The design of these molecules often involves combining structural features from different known inhibitors into a single, hybrid indazole-based compound. researchgate.net

Novel Applications of Indazole Derivatives in Chemical Biology

Beyond their direct therapeutic applications, indazole derivatives are increasingly being used as tools in chemical biology to probe and understand complex biological systems. These compounds can serve as selective inhibitors to study the function of specific enzymes and receptors within cellular pathways. austinpublishinggroup.com For example, indazole-based inhibitors of nitric oxide synthase (NOS) have been instrumental in studying the role of nitric oxide in various physiological and pathological processes. nih.gov

The development of indazole derivatives as selective farnesoid-X receptor agonists and antagonists of the serotonin (B10506) 5-HT3 receptor further highlights their utility as chemical probes. nih.govresearchgate.net By using these molecules, researchers can dissect signaling cascades, validate new drug targets, and gain deeper insights into disease mechanisms. The inherent versatility of the indazole scaffold allows for the synthesis of a diverse library of compounds that can be screened for novel biological activities, opening up new avenues for discovery in chemical biology. nih.govaustinpublishinggroup.com

Advancements in Synthetic Methodologies for Sustainable Indazole Synthesis

Recent advancements focus on "green chemistry" principles. This includes the use of novel, natural catalysts like lemon peel powder combined with ultrasound irradiation to accelerate reactions and improve yields. researchgate.net Other innovative approaches include:

Metal-free reactions: Avoiding heavy metal catalysts reduces environmental impact and simplifies purification. organic-chemistry.org

One-pot synthesis: Combining multiple reaction steps into a single procedure saves time, reagents, and energy. organic-chemistry.org

Catalytic C-H activation/amination: These modern methods allow for the direct formation of the indazole ring from more readily available starting materials, improving atom economy. nih.govacs.org

1,3-Dipolar cycloaddition: This strategy offers an efficient route to construct the indazole skeleton from arynes and hydrazones under mild conditions. organic-chemistry.org

These sustainable methodologies not only make the production of indazole derivatives more practical for large-scale applications but also align with the increasing demand for greener processes in the chemical and pharmaceutical industries. samipubco.com

Q & A

Basic: What experimental strategies are recommended for synthesizing N-(1H-Indazol-6-YL)formamide with high purity?

Methodological Answer:

Synthesis typically involves coupling reactions between formamide derivatives and functionalized indazole precursors. For example, in related indazole carboxamide syntheses (e.g., CPIPC derivatives), amide bond formation is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres . Key steps include:

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product.

- Characterization: Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.2 ppm for indazole protons) .

- Yield Optimization: Monitor reaction progress with TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of formylating agent) to minimize unreacted starting material.

Basic: How can crystallographic data for N-(1H-Indazol-6-YL)formamide be resolved using SHELX software?

Methodological Answer:

For single-crystal X-ray diffraction (SC-XRD):

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index reflections and determine Laue symmetry using SHELXT for initial structure solution .

- Refinement: In SHELXL , apply anisotropic displacement parameters for non-H atoms. Constrain H atoms geometrically (AFIX commands) and refine riding models.

- Validation: Check for missed symmetry (PLATON ADDSYM) and verify hydrogen-bonding networks (e.g., N–H···O interactions) .

- Common Pitfalls: Address twinning or disorder using TWIN/BASF commands. For poor data resolution, apply restraints to bond lengths/angles .

Advanced: How can researchers resolve contradictions in spectroscopic and crystallographic data for N-(1H-Indazol-6-YL)formamide derivatives?

Methodological Answer:

Discrepancies may arise from polymorphism or solvent inclusion in crystals. Strategies include:

- Comparative Analysis: Cross-validate NMR chemical shifts (e.g., indazole C6 proton at δ ~8.1 ppm) with XRD-derived torsion angles to confirm conformation .

- DFT Calculations: Use Gaussian or ORCA to compute theoretical NMR shifts (B3LYP/6-31G* basis set) and compare with experimental data .

- Thermogravimetric Analysis (TGA): Detect solvent residues in crystals (e.g., DMF or water) that may distort XRD data .

Advanced: What bioactivity screening methodologies are applicable for N-(1H-Indazol-6-YL)formamide in kinase inhibition studies?

Methodological Answer:

For kinase assays (e.g., Rho kinase):

- Enzyme Inhibition: Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near Km. Test compound solubility in DMSO (<1% final concentration) .

- Dose-Response Curves: Generate IC₅₀ values via 10-point dilution series (e.g., 0.1–100 μM). Normalize data to controls (staurosporine as a reference inhibitor) .

- Selectivity Profiling: Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects. Use computational docking (AutoDock Vina) to predict binding modes to ATP pockets .

Advanced: How can computational modeling guide the design of N-(1H-Indazol-6-YL)formamide analogs with improved pharmacokinetic properties?

Methodological Answer:

- QSAR Studies: Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability to target proteins (e.g., TRPV1). Analyze RMSD and ligand-protein interaction fingerprints .

- ADMET Prediction: Use SwissADME or ADMETlab to predict bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Basic: What analytical techniques are critical for characterizing byproducts in N-(1H-Indazol-6-YL)formamide synthesis?

Methodological Answer:

- LC-MS: Identify low-abundance impurities using electrospray ionization (ESI+) and high-resolution mass spectrometry (HRMS). Match m/z values to potential side products (e.g., di-formylated species) .

- ²D NMR: Perform HSQC and HMBC to assign unexpected cross-peaks (e.g., formamide degradation products) .

- XRD: Compare unit cell parameters of recrystallized product with reference data to detect polymorphic contamination .

Advanced: How do solvent effects influence the stability of N-(1H-Indazol-6-YL)formamide in solution?

Methodological Answer:

- Degradation Studies: Use accelerated stability testing (40°C/75% RH) in DMSO or aqueous buffers. Monitor via UPLC-MS for hydrolytic byproducts (e.g., formic acid) .

- pKa Determination: Perform potentiometric titration (GLpKa) to assess protonation states affecting solubility.

- Excipient Screening: Test stabilizers (e.g., cyclodextrins) to enhance shelf-life in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.